4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
The compound 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic molecule that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds often serve as key intermediates in the synthesis of various pharmaceuticals and materials due to their unique structural motifs .
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as 4H-thieno[3,2-b]pyrrole derivatives, involves several key steps. These steps include the formation of initial alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates, followed by various transformations such as alkylation, conversion of the carboxylate group into different functionalities, and intramolecular cyclizations . Another related synthesis approach for pyrrole derivatives involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions .
Molecular Structure Analysis
The molecular structure of 4H-thieno[3,2-b]pyrrole derivatives is characterized by a fused ring system that includes a thieno group and a pyrrole moiety. The crystal structure of a related compound, 4H-thieno[3,4-c]pyrrole, was determined through X-ray crystallography, which provides insights into the geometric parameters of these types of compounds .
Chemical Reactions Analysis
The chemical reactivity of 4H-thieno[3,2-b]pyrrole derivatives is quite versatile. These compounds can undergo various chemical reactions, including alkylation, amide bond formation, and intramolecular cyclizations, to yield a wide array of heterocyclic structures . Additionally, the synthesis of related pyrrole derivatives can involve intramolecular azo coupling, which is a regioselective and kinetically controlled reaction .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid are not detailed in the provided papers, the properties of similar heterocyclic compounds can be inferred. These compounds are generally known for their stability and potential electropolymerization capabilities, as demonstrated by related compounds such as N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole . The electropolymerization process can yield polymer films that are stable under various conditions, which is significant for material science applications.
Scientific Research Applications
Synthesis and Electropolymerization Potential
4-Cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives exhibit significant potential in the synthesis of novel compounds with various applications. For instance, N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole has been synthesized through a Knorr–Paal condensation, demonstrating the versatility of thieno[3,2-b]pyrrole derivatives in creating electropolymerizable compounds. These polymer films are noted for their stability, showcasing the chemical's role in material science and engineering for potential use in electronics and coating technologies (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Heterocyclic Chemistry Innovations
The development of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives underlines the compound's utility in creating new molecules. These derivatives have been utilized in reactions to produce various amides, showcasing the compound's importance in pharmaceutical research and development for creating new therapeutic agents. This highlights the role of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in facilitating the exploration of novel heterocyclic systems with potential biological activity (Torosyan, Nuriakhmetova, Zagitov, Gimalova, & Miftakhov, 2018).
Contribution to Combinatorial Chemistry
The compound's derivatives serve as key intermediates in the creation of heterocyclic combinatorial libraries. These libraries include molecules with the 4H-thieno[3,2-b]pyrrole moiety, demonstrating the compound's significant contribution to combinatorial chemistry. This approach facilitates the rapid synthesis of diverse molecular libraries for drug discovery and development, showcasing the compound's utility in advancing pharmaceutical research (Ilyin, Dmitrieva, Kustova, Manaev, & Ivachtchenko, 2007).
Potential in Organic Synthesis
The synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids from 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates through reactions with thioglycolic acid highlights the compound's role in organic synthesis. These processes underscore the versatility of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives in constructing complex molecules, which could have implications for material science and pharmaceutical chemistry (Grozav, Fedoriv, Chornous, Palamar, Bratenko, & Vovk, 2019).
Future Directions
The future directions for the study of 4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and its derivatives could involve further exploration of their potential applications in medicinal chemistry, particularly in the field of oncology . Additionally, the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties could be a promising area of research .
properties
IUPAC Name |
4-cyclopentylthieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c14-12(15)10-7-11-9(5-6-16-11)13(10)8-3-1-2-4-8/h5-8H,1-4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOXFYKGWYFYII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C=C2C(=O)O)SC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
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